

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B1335253

[Get Quote](#)

An In-depth Technical Guide to Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative with the chemical formula C₉H₁₄N₂O₂.^[1] The core structure consists of a five-membered pyrazole ring, which is a common scaffold in many biologically active compounds, known for exhibiting antimicrobial, anti-inflammatory, and analgesic properties.^[1] This compound is distinguished by methyl groups at positions 1, 3, and 5 of the pyrazole ring and an ethyl ester group at position 4. These substitutions influence its physicochemical properties, such as hydrophobicity and reactivity, making it a molecule of interest in medicinal chemistry and as a building block for more complex organic synthesis.^[1]

This document provides a comprehensive overview of the known physical, chemical, and spectral properties of **ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate**, along with a representative synthesis protocol.

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. This data is crucial for its handling, formulation, and application in research and development.

Physical Properties

The key physical properties are presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂	[1] [2]
Molecular Weight	182.22 g/mol	[1] [2]
CAS Number	56079-16-4	[1]
Appearance	Solid	[3]
Melting Point	37 °C	[2]
Boiling Point	53-55 °C @ 0.5 Torr	[2]
Flash Point	105.3 °C	[2]
Topological Polar Surface Area	44.1 Å ²	[2]
XLogP3	1.3	[2]

Chemical Identifiers

For unambiguous identification, various chemical identifiers are provided in Table 2.

Identifier Type	Identifier	Reference
IUPAC Name	ethyl 1,3,5-trimethylpyrazole-4-carboxylate	[1]
SMILES	CCOC(=O)C1=C(N(N=C1C)C)C	[1]
InChI	InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3	[1]
InChI Key	FNZSSAPYUITUIX-UHFFFAOYSA-N	[1]

Spectral Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of the compound.

NMR Spectroscopy

The ^1H NMR spectrum provides distinct signals confirming the molecular structure.[\[1\]](#)

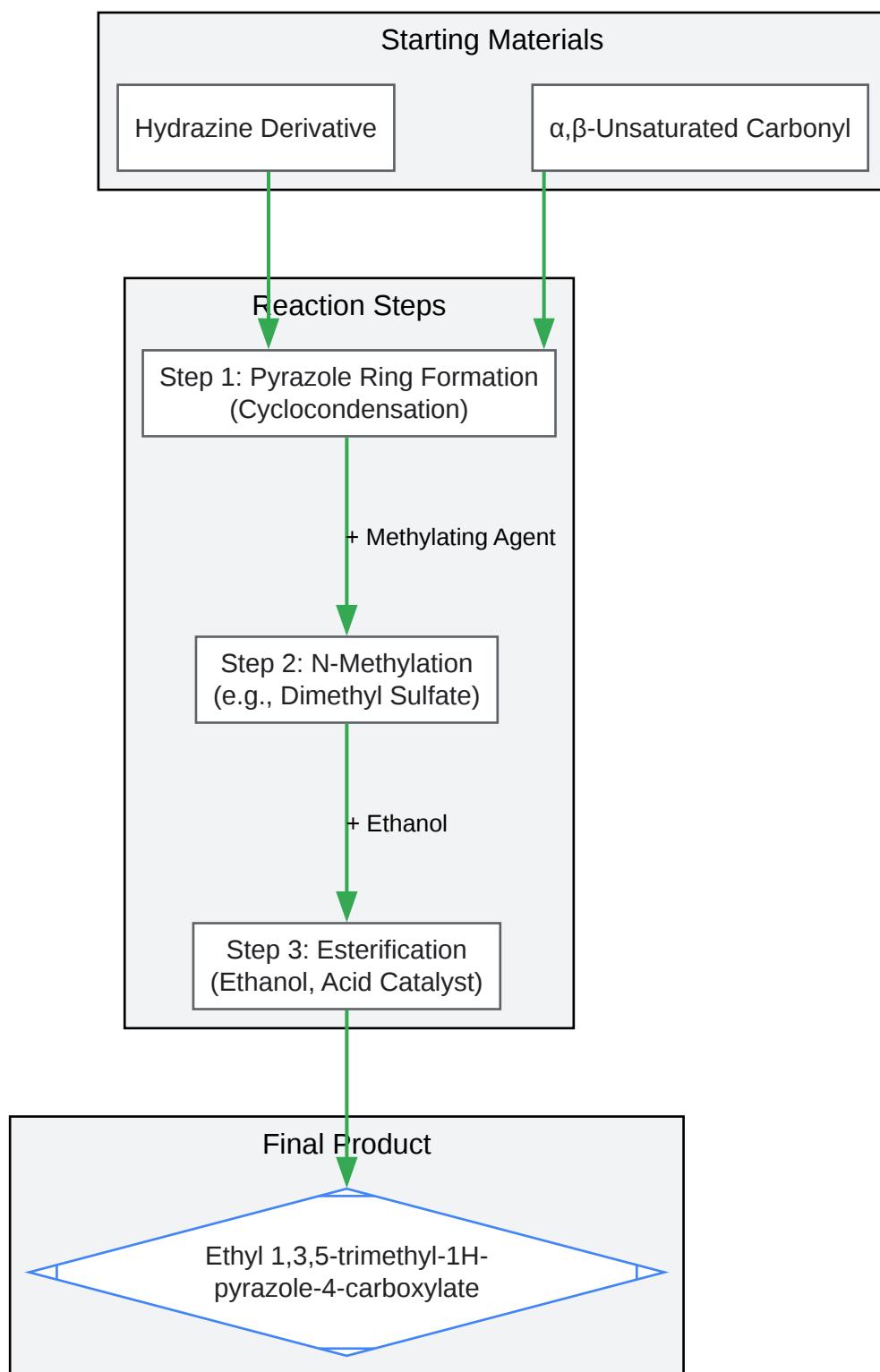
Protons	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J)	Reference
Ethyl (-O-CH ₂ -CH ₃)	1.31-1.37	Triplet	7.1 Hz	[1]
Ethyl (-O-CH ₂ -CH ₃)	4.30-4.44	Quartet	7.1 Hz	[1]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for its functional groups.[\[1\]](#)

Functional Group	Wavenumber (cm ⁻¹)	Description	Reference
C=O (Ester)	1715-1720	Strong, α,β -unsaturated ester stretch	[1]
C-H (Alkyl)	2870-2980	Methyl and methylene stretching	[1]

Mass Spectrometry


Electron Impact (EI) mass spectrometry reveals characteristic fragmentation patterns.[\[1\]](#)

m/z	Interpretation	Relative Intensity	Reference
182	Molecular Ion [M] ⁺	Moderate	[1]
137	[M - OC ₂ H ₅] ⁺	Base Peak	[1]

Chemical Synthesis and Reactivity

Synthesis Pathway

The synthesis of **ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate** generally involves a multi-step process that includes the formation of the pyrazole ring, subsequent methylation, and a final esterification step.[\[1\]](#) A common approach is the reaction of a hydrazine derivative with an α,β -unsaturated carbonyl compound to form the heterocyclic core.[\[1\]](#)

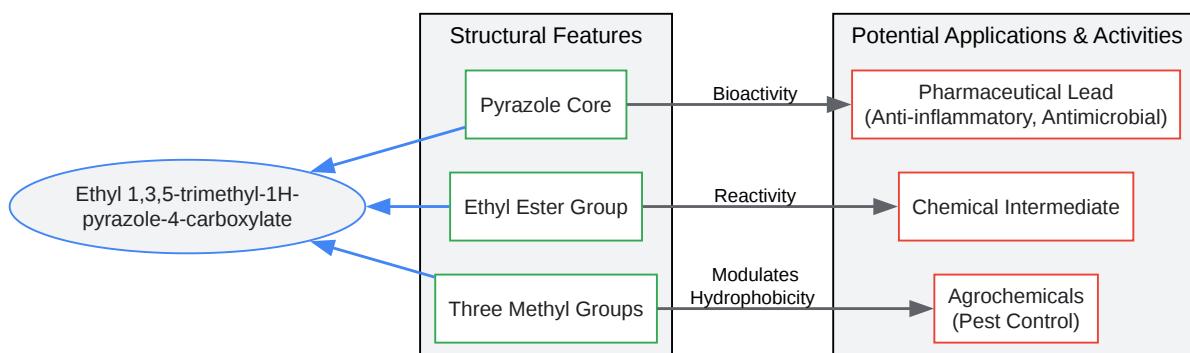
[Click to download full resolution via product page](#)

Caption: General synthesis workflow for the target compound.

Experimental Protocol: Representative Synthesis

The following is a generalized experimental protocol for the synthesis of pyrazole derivatives, which can be adapted for **ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate**.

- Pyrazole Ring Formation: An appropriately substituted α,β -unsaturated carbonyl compound (1.0 eq) is dissolved in a suitable solvent such as ethanol. A substituted hydrazine (e.g., methylhydrazine, 1.1 eq) is added dropwise to the solution, often under cooling. The reaction mixture is then stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrazole intermediate.
- Esterification: The pyrazole carboxylic acid intermediate (1.0 eq) is dissolved in excess ethanol, which acts as both solvent and reactant. A catalytic amount of a strong acid (e.g., H_2SO_4) is added. The mixture is heated to reflux for 4-8 hours.
- Final Purification: After cooling, the excess ethanol is removed by vacuum distillation. The resulting residue is purified by silica gel column chromatography to yield the final product, **ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate**.^[4]


Chemical Reactivity

The reactivity of the molecule is primarily dictated by the ester group and the aromatic pyrazole ring.

- Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
- Pyrazole Ring Stability: The pyrazole ring is aromatic and generally stable, but can undergo electrophilic substitution reactions under specific conditions, although the ring is already fully substituted in this case.^[1]

Applications and Biological Relevance

While research is preliminary, the structural motifs within **ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate** suggest potential applications in several fields.^[1] The pyrazole core is a well-established pharmacophore, and the specific substitutions on this compound modulate its properties for potential therapeutic or agricultural uses.^[1]

[Click to download full resolution via product page](#)

Caption: Relationship between structure and potential applications.

- Pharmaceuticals: Due to its potential biological activities, including antimicrobial and anti-inflammatory effects, it may serve as a lead compound for the development of new drugs.^[1]
- Agrochemicals: The potential antimicrobial properties could be leveraged in agricultural formulations for crop protection.^[1]
- Chemical Intermediates: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.^[1]

Conclusion

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a well-defined chemical entity with established physicochemical and spectral properties. Its synthesis is achievable through standard organic chemistry methodologies. The presence of the pyrazole core, combined with specific alkyl and ester substitutions, makes it a compound of significant interest for further investigation in drug discovery, agrochemical research, and as a synthetic intermediate. The

data presented in this guide serves as a foundational resource for researchers working with this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | 56079-16-4 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. ETHYL 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1335253#ethyl-1-3-5-trimethyl-1h-pyrazole-4-carboxylate-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com